molecular formula C14H17N3OS2 B2515165 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1286726-70-2

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

Cat. No.: B2515165
CAS No.: 1286726-70-2
M. Wt: 307.43
InChI Key: OBMLMBQCLCZMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a synthetic small molecule designed for research applications, integrating a benzothiazole core and a urea linker. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in compounds with demonstrated anticancer and antimicrobial properties . The incorporation of a urea functional group is a strategic feature, as this moiety is known to enhance binding affinity and pharmacokinetic profiles in drug discovery; research on structurally similar benzothiazole-urea hybrids has shown them to be potent anticancer agents with low acute oral toxicity . The specific molecular architecture of this compound, featuring the 2-(methylthio)benzo[d]thiazole subunit connected to a cyclopentyl group via a urea bridge, suggests potential as a valuable chemical probe. It is intended for use in foundational research, including but not limited to, target identification, mechanism-of-action studies in oncology, and the exploration of cellular signaling pathways such as PI3K/mTOR . This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-19-14-17-11-7-6-10(8-12(11)20-14)16-13(18)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLMBQCLCZMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. It acts as a reagent in various chemical reactions, facilitating advancements in synthetic methodologies.

Biology

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea exhibits potential antimicrobial and antifungal properties. Research indicates its effectiveness against various pathogens, making it a candidate for drug development targeting infectious diseases.

Medicine

Ongoing studies are investigating its potential as an anti-inflammatory and anticancer agent. The compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways, thereby reducing inflammatory responses.

Industry

In industrial applications, this compound is utilized in developing new materials and serves as a catalyst in chemical processes, enhancing efficiency and product yield.

Data Summary Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEnables complex molecule formation
BiologyAntimicrobial propertiesEffective against various pathogens
MedicineAnti-inflammatory potentialMay inhibit cyclooxygenase enzymes
IndustryCatalyst in chemical processesEnhances efficiency and yield

Case Study 1: Antitumor Efficacy

A study evaluated thio-urea derivatives related to this compound, revealing selective cytotoxicity against cancer cell lines while sparing normal cells. Structural modifications significantly enhanced biological activity.

Case Study 2: Enzyme Inhibition Mechanism

Research on similar compounds demonstrated their ability to inhibit glycogen synthase kinase 3 (GSK-3). Molecular docking studies indicated effective binding at the active site of GSK-3, leading to reduced enzyme activity and highlighting the importance of structural modifications for improved potency.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : While and report yields of 68–77% for related compounds, the target compound’s synthesis may require optimization due to the methylthio group’s susceptibility to oxidation .
  • Therapeutic Potential: The benzo[d]thiazol-urea scaffold’s versatility, demonstrated in p38 inhibition () and tumor targeting (), positions the target compound as a candidate for further kinase-focused studies .

Biological Activity

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a synthetic compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The IUPAC name of the compound is 1-cyclopentyl-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea. It has a molecular formula of C14H17N3OS2C_{14}H_{17}N_{3}OS_{2} and a molecular weight of approximately 301.43 g/mol. The structure features a cyclopentyl group, a methylthio substituent on the benzothiazole ring, and a urea moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 1-cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea have demonstrated efficacy against various bacterial and fungal strains. A study highlighted that certain benzothiazole derivatives showed minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested pathogens, indicating strong antimicrobial potential .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. For example, structural analogs demonstrated IC50 values ranging from 10 to 30 μM against these cell lines, suggesting promising anticancer activity .

The mechanism by which 1-cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea exerts its biological effects may involve the inhibition of specific enzymes or receptors. Preliminary data suggest that it could inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways . Additionally, its interaction with cellular signaling pathways may lead to apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives, including those containing urea and thioether functionalities. For instance:

Study Findings Biological Activity
Frentizole StudyInvestigated UBT derivativesEffective in treating rheumatoid arthritis
Anticancer EvaluationVarious UBT compounds testedSignificant cytotoxicity against melanoma and monocytic cell lines
Antimicrobial TestingMIC values determinedHigh efficacy against multiple bacterial strains

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, and how can intermediates be validated?

  • Methodology : Utilize coupling reactions between 2-(methylthio)benzo[d]thiazol-6-amine and cyclopentyl isocyanate under anhydrous conditions with a base (e.g., triethylamine). Monitor intermediates via HPLC or TLC, and confirm purity using 1H-NMR (e.g., urea proton resonance at δ ~10.6–10.8 ppm) and ESI-MS ([M+H]+ expected) .
  • Key Intermediates :

  • 2-(Methylthio)benzo[d]thiazol-6-amine : Validate via aromatic proton splitting patterns in NMR.
  • Cyclopentyl isocyanate : Confirm reactivity via FTIR (N=C=O stretch at ~2250 cm⁻¹).

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals confirm the urea linkage?

  • Techniques :

  • 1H/13C-NMR : Urea NH protons (δ 10.6–10.8 ppm, broad singlet); benzothiazole aromatic protons (δ 7.2–8.2 ppm).
  • IR Spectroscopy : Urea C=O stretch (~1650–1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of antiproliferative activity?

  • Protocol : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC50 values. Validate apoptosis via Annexin V/PI staining (e.g., as in for YLT322) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

  • Approach : Employ hybrid functionals (e.g., B3LYP with 6-31G* basis set) to calculate:

  • HOMO-LUMO gaps (predicting charge transfer).
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Thermodynamic stability via Gibbs free energy calculations .
    • Validation : Compare computational results with experimental UV-Vis spectra and redox potentials.

Q. What experimental designs resolve contradictions in reported biological activities of benzothiazole-urea analogs?

  • Strategies :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., serum concentration, passage number).
  • Meta-Analysis : Compare SAR trends across analogs (e.g., ’s substitution effects on antimicrobial activity).
  • Proteomic Profiling : Identify off-target interactions using kinase inhibitor panels .

Q. How does the methylthio group influence pharmacokinetics and metabolic stability?

  • Studies :

  • Lipophilicity : Measure logP (octanol/water) versus des-methyl analogs.
  • Metabolism : Incubate with liver microsomes; track methylthio oxidation to sulfoxide/sulfone via LC-MS.
  • Permeability : Use Caco-2 monolayers to assess intestinal absorption .

Q. What computational methods predict binding modes to kinases like p38 MAPK?

  • Workflow :

  • Molecular Docking : Use Autodock Vina with p38 crystal structure (PDB: 1A9U). Focus on urea’s hydrogen bonds to kinase hinge region.
  • MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : MM-PBSA to rank binding affinities versus known inhibitors .

Q. How to optimize the cyclopentyl moiety for improved selectivity in kinase inhibition?

  • SAR Design :

  • Analog Synthesis : Replace cyclopentyl with cyclohexyl, adamantyl, or smaller rings.
  • Kinase Profiling : Test against 50+ kinases to identify selectivity hotspots.
  • Crystallography : Resolve co-crystal structures to map steric/electronic interactions in the ATP-binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.